molecular formula C20H21N3O3 B4747047 N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4747047
M. Wt: 351.4 g/mol
InChI Key: VTPYGHSZERJQMN-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of amides. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with various functional groups, including a carbamoyl group and an ethylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Carbamoyl Group: This step might involve the reaction of the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

    Substitution with the Ethylphenyl Group: This could be accomplished through a Friedel-Crafts acylation reaction using an ethylbenzene derivative.

Industrial Production Methods

Industrial production of such compounds would require optimization of the reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethyl group to a carboxylic acid or an aldehyde.

    Reduction: The compound could be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the ethyl group, which might affect its biological activity.

    N-(2-carbamoylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.

Uniqueness

N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the presence of the ethylphenyl moiety, which could influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-13-7-9-15(10-8-13)23-12-14(11-18(23)24)20(26)22-17-6-4-3-5-16(17)19(21)25/h3-10,14H,2,11-12H2,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPYGHSZERJQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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